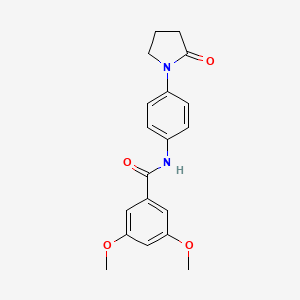

3,5-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. While the specific compound "3,5-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide" is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Additionally, novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction . These methods highlight the versatility of benzamide synthesis and the potential for creating a wide array of derivatives, including the one of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In one study, the crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined using single-crystal X-ray diffraction . This compound crystallizes in the triclinic crystal system and its structure is stabilized by hydrogen bond interactions. Such detailed structural analysis is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include the formation of intermediates such as pyridinium ylides, which are then reduced to form the final products . The reactivity of these intermediates and the conditions under which they are transformed into the desired benzamide derivatives are critical for the successful synthesis of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds in biological systems. For example, the solubility of the compounds can affect their bioavailability and the ability to reach their target sites in the body.

Aplicaciones Científicas De Investigación

Targeting Cancer Stem Cells

A study by M. A. Bhat, A. Al‐Dhfyan, and M. Al-Omar (2016) on novel derivatives designed for antitumor activity against cancer stem cells highlighted the synthesis and characterization of compounds with potential anti-cancer properties. These compounds were evaluated in vitro against a colon cancer cell line, demonstrating significant activity against side population cancer stem cells. Specifically, certain compounds exhibited an in vitro anti-proliferative effect, arrested cancer cells at the G2 phase, and demonstrated inhibitory effects on tumor growth in a LOVO xenograft model in mice (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Anti-Tubercular Scaffold Development

Research by Urja D. Nimbalkar et al. (2018) explored the synthesis of novel derivatives for in vitro anti-tubercular activity against Mycobacterium tuberculosis. The study found promising activity in most synthesized compounds, with non-cytotoxic nature against human cancer cell lines and significant potential in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antimicrobial Evaluation and Docking Studies

Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies on specific benzamide derivatives. These compounds showed promise in antimicrobial activity, indicating potential applications in medical and pharmaceutical research (Talupur, Satheesh, & Chandrasekhar, 2021).

Electropolymerizable Monomers for Electrochromic Films

A study by S. Hsiao and Hui-min Wang (2016) on electropolymerizable monomers, including derivatives relevant to the requested chemical compound, highlighted the synthesis and electrochemical properties of novel monomers. The study demonstrated the potential of these compounds in creating electrochromic films with reversible electrochemical oxidation processes, indicating applications in smart materials and displays (Hsiao & Wang, 2016).

Propiedades

IUPAC Name |

3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-16-10-13(11-17(12-16)25-2)19(23)20-14-5-7-15(8-6-14)21-9-3-4-18(21)22/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZHZTJOURDSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)

![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)

![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)

![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)